2-Iodo-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by the presence of an iodine atom and an oxadiazole ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of 2-iodo-1,3,4-oxadiazole is C_3H_2N_2O, with a molecular weight of approximately 114.06 g/mol. Its structure features a five-membered ring containing two nitrogen atoms and one oxygen atom, making it a derivative of the 1,3,4-oxadiazole class.
2-Iodo-1,3,4-oxadiazole is classified under heterocycles, specifically as a substituted oxadiazole. The compound is synthesized through various methods that involve the reaction of hydrazides with carboxylic acids or other precursors that facilitate the formation of the oxadiazole ring. The presence of the iodine atom enhances its reactivity and potential applications in pharmaceuticals.
The synthesis of 2-iodo-1,3,4-oxadiazole can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yields. For instance, a recent study highlighted a one-pot synthesis involving oxidative cleavage of C-H bonds followed by cyclization . The purification process often includes crystallization techniques to isolate the final product.
Key structural data include:
2-Iodo-1,3,4-oxadiazole participates in various chemical reactions due to its electrophilic nature:
The reactivity is influenced by the electron-withdrawing nature of the iodine atom, which stabilizes positive charges during reaction mechanisms.
The mechanism by which 2-iodo-1,3,4-oxadiazole exerts its biological effects often involves interaction with specific enzymes and proteins:
Biochemical studies indicate that compounds in this class can affect pathways related to apoptosis and oxidative stress response .
The compound exhibits stability under standard laboratory conditions but may decompose under extreme temperatures or in strong acidic/basic environments. Its reactivity profile allows it to participate in diverse chemical transformations.
2-Iodo-1,3,4-oxadiazole has potential applications in several fields:
The exploration of oxadiazoles began in 1884 with Tiemann and Krüger's discovery of "furo[ab]diazoles" [6]. Systematic studies intensified in the mid-20th century, culminating in Ainsworth's 1965 landmark synthesis of unsubstituted 1,3,4-oxadiazole via thermolysis of ethylformate formylhydrazone at atmospheric pressure—a method that established foundational synthetic routes for this heterocycle [7] [10]. The first monosubstituted 1,3,4-oxadiazoles were independently reported in 1955, accelerating pharmacological investigations [10]. By the 1980s, researchers recognized 1,3,4-oxadiazoles as privileged scaffolds in medicinal chemistry due to their metabolic stability and bioisosteric versatility. This is evidenced by the surge in publications: From 1997–2017, medicinal chemistry studies featuring oxadiazoles increased by 340%, with 1,3,4-oxadiazoles dominating 68% of these works [6]. Key milestones include the FDA approval of oxadiazole-containing drugs like the HIV integrase inhibitor raltegravir and the antibiotic furamizole, underscoring their clinical impact [1] [9].
Table 1: Growth in Medicinal Chemistry Publications on Oxadiazoles (1997–2017) [6]
Time Period | Annual Publications (Avg.) | Dominant Isomer (%) |
---|---|---|
1997–2002 | 18 | 1,3,4-Oxadiazole (61%) |
2003–2007 | 37 | 1,3,4-Oxadiazole (65%) |
2008–2012 | 64 | 1,3,4-Oxadiazole (69%) |
2013–2017 | 81 | 1,3,4-Oxadiazole (71%) |
1,3,4-Oxadiazoles exhibit distinct physicochemical properties arising from their aromatic 5-membered ring (C₂H₂N₂O), where oxygen and nitrogen atoms occupy the 1,3,4-positions. Key structural features include:
Halogenation at the C2 position of 1,3,4-oxadiazoles dramatically alters electronic and reactive profiles. Iodo-substitution is particularly significant due to:
General Reaction: Ar–C(O)–NHNH₂ + CH₃COOC₂H₅ + I₂ → Ar–C₂N₂O–I + 3HI + CH₃COOH
Table 2: Comparative Halogen Reactivity in 1,3,4-Oxadiazoles [2] [9]
Halogen (X) | Bond Energy (kcal/mol) | Relative Cross-Coupling Rate | Key Applications |
---|---|---|---|
F | 116 | 0.1× | Electron-withdrawing substituent |
Cl | 81 | 1× | Nucleophilic displacement |
Br | 68 | 5× | Suzuki couplings |
I | 50 | 20× | Sonogashira/Heck/Suzuki couplings |
Iodo-substitution enhances biological activity by:
Table 3: Biological Activities of Iodo-1,3,4-Oxadiazole Derivatives
Compound | Biological Target | Activity (IC₅₀) | Reference |
---|---|---|---|
Stilbazole 4c | h-NTPDase8 | 0.18 ± 0.01 μM | [9] |
Compound 19 | Trypanosoma brucei | 1.2 μM | [5] |
Compound 27 | Plasmodium falciparum | 8 nM | [5] |
EGFR Inhibitor 4 | Epidermal Growth Factor Receptor | 0.41 μM | [1] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: